![molecular formula C21H22N4O3S B2420658 2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(m-tolyl)acetamide CAS No. 898605-94-2](/img/structure/B2420658.png)
2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(m-tolyl)acetamide
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Description
Synthesis Analysis
Mercapto-substituted 1,2,4-triazoles are very interesting compounds as they play an important role in chemopreventive and chemotherapeutic effects on cancer . The synthesis of this class of compounds has been enriched with sulfur- and nitrogen-containing heterocycles which are used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine .Scientific Research Applications
Potential Anti-inflammatory and Analgesic Applications
Research has demonstrated the synthesis of novel heterocyclic compounds derived from similar structural frameworks that show significant anti-inflammatory and analgesic activities. For instance, compounds have been synthesized with the potential to act as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, exhibiting both analgesic and anti-inflammatory effects. These compounds have been compared with standard drugs like sodium diclofenac, indicating their potential as therapeutic agents in managing pain and inflammation (Abu‐Hashem et al., 2020).
Anticancer Activity
The structural similarity of the compound to triazole derivatives also highlights its potential application in cancer research. Specific derivatives have been synthesized and evaluated for their anticancer activity against a variety of cancer cell lines, showcasing the versatility of these compounds in drug discovery processes aimed at identifying new therapeutic agents for cancer treatment (Bekircan et al., 2008).
properties
IUPAC Name |
2-[[6-[(4-ethoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-3-28-17-9-7-15(8-10-17)12-18-20(27)23-21(25-24-18)29-13-19(26)22-16-6-4-5-14(2)11-16/h4-11H,3,12-13H2,1-2H3,(H,22,26)(H,23,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTZCIJHCBMHRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=CC(=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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